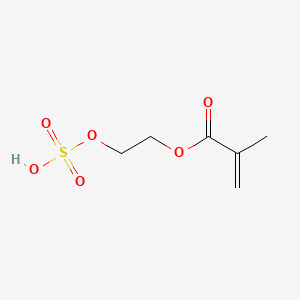
2-Propenoic acid, 2-methyl-, 2-(sulfooxy)ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoic acid, 2-methyl-, 2-(sulfooxy)ethyl ester is a chemical compound with the molecular formula C6H10O6S. It is commonly used in various industrial and scientific applications due to its unique chemical properties. This compound is known for its reactivity and versatility, making it valuable in fields such as polymer chemistry, biomedical research, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, 2-(sulfooxy)ethyl ester typically involves the esterification of 2-Propenoic acid, 2-methyl- with 2-(sulfooxy)ethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include elevated temperatures and controlled pH levels to ensure optimal yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to maintain consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenoic acid, 2-methyl-, 2-(sulfooxy)ethyl ester undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ester group into corresponding alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted esters .
Applications De Recherche Scientifique
2-Propenoic acid, 2-methyl-, 2-(sulfooxy)ethyl ester has a wide range of scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of various polymers and copolymers, which are employed in coatings, adhesives, and sealants.
Biomedical Research: Due to its biocompatibility, it is used in the development of hydrogels and other biomaterials for drug delivery and tissue engineering.
Materials Science: This compound is utilized in the fabrication of advanced materials with specific properties, such as conductivity and mechanical strength
Mécanisme D'action
The mechanism of action of 2-Propenoic acid, 2-methyl-, 2-(sulfooxy)ethyl ester involves its reactivity with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in various biochemical pathways. The sulfooxy group enhances the compound’s solubility and reactivity, making it suitable for diverse applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Propenoic acid, 2-methyl-, 2-(diethylamino)ethyl ester
- 2-Propenoic acid, 2-methyl-, 2-hydroxyethyl ester
- 2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester
Uniqueness
2-Propenoic acid, 2-methyl-, 2-(sulfooxy)ethyl ester is unique due to the presence of the sulfooxy group, which imparts distinct chemical properties such as enhanced solubility and reactivity. This makes it particularly valuable in applications requiring high-performance materials and biocompatible compounds .
Propriétés
Numéro CAS |
51956-67-3 |
|---|---|
Formule moléculaire |
C6H10O6S |
Poids moléculaire |
210.21 g/mol |
Nom IUPAC |
2-sulfooxyethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C6H10O6S/c1-5(2)6(7)11-3-4-12-13(8,9)10/h1,3-4H2,2H3,(H,8,9,10) |
Clé InChI |
ATZXURVLNCRXQJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OCCOS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(difluoromethyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11744123.png)
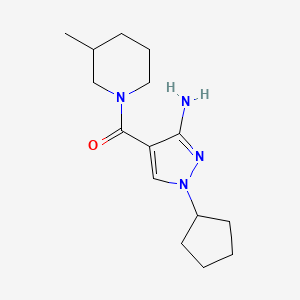
amine](/img/structure/B11744143.png)
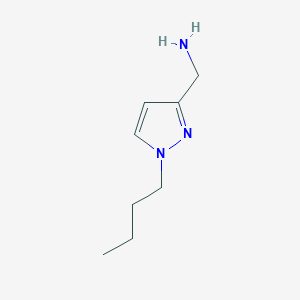
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11744146.png)
![N,N-Dimethyl-4-({[(1-methyl-1H-pyrazol-5-YL)methyl]amino}methyl)aniline](/img/structure/B11744148.png)
![5-[2-(Dimethylamino)ethenyl]-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile](/img/structure/B11744160.png)
amine](/img/structure/B11744178.png)
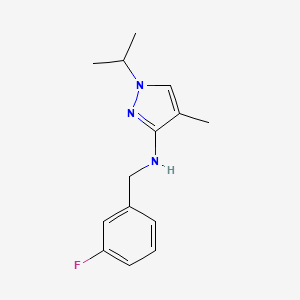
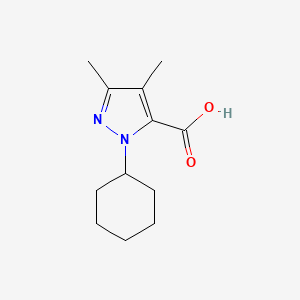
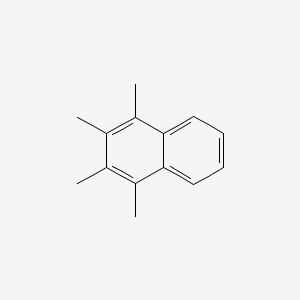
![(2-methoxyethyl)({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11744207.png)
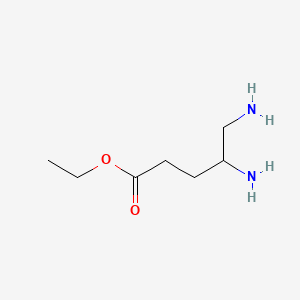
![1-ethyl-3-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11744210.png)
